Cholest-4-en-3-one, oxime, also known as Olesoxime, is a cholesterol derivative that has garnered attention for its potential therapeutic applications, particularly in neuroprotection and the treatment of various diseases. This compound is synthesized from cholesterol through oxidation processes, primarily catalyzed by cholesterol oxidase. As a metabolite of cholesterol, it plays a significant role in biological systems and has been studied for its effects on conditions such as obesity and liver disease.
Cholest-4-en-3-one, oxime is classified as a cholestanoid and is recognized as both a human and plant metabolite. It is derived from cholesterol via enzymatic and chemical modifications. The compound can be categorized under steroid derivatives due to its structural similarities with steroids and its involvement in steroidogenesis pathways. Its chemical formula is , with a molecular weight of approximately 399 g/mol.
Cholest-4-en-3-one, oxime can be synthesized through various methods, including:
The enzymatic production method not only simplifies the synthesis process but also enhances the purity of the final product (up to 99.78% purity) through techniques like column chromatography and recrystallization . In contrast, chemical methods often involve hazardous solvents and multiple reaction steps, making them less favorable for industrial applications.
Cholest-4-en-3-one features a steroid backbone with a double bond between carbon atoms 4 and 5 and a ketone functional group at position 3. The presence of the oxime group (–C=N–OH) at the third position differentiates it from its precursor, cholesterol.
The structural representation can be summarized as follows:
Cholest-4-en-3-one participates in various chemical reactions that are crucial for its transformation into other biologically active compounds:
Cholest-4-en-3-one exerts its biological effects primarily through interaction with mitochondrial proteins. It has been shown to bind to components involved in mitochondrial permeability transition, which may contribute to its neuroprotective properties. This mechanism is particularly relevant in models of neurodegenerative diseases where mitochondrial dysfunction plays a critical role .
Cholest-4-en-3-one is typically found as a solid at room temperature with the following characteristics:
Key chemical properties include:
Relevant data from studies indicate that dietary cholest-4-en-3-one exhibits anti-obesity effects by modulating lipid metabolism in vivo .
Cholest-4-en-3-one has several scientific applications:
Cholest-4-en-3-one oxime (C₂₇H₄₅NO, MW 399.65 g/mol) is a steroidal derivative formed by the condensation of cholest-4-en-3-one with hydroxylamine. Its core structure retains the cholestane skeleton characterized by:
Table 1: Key Molecular Descriptors of Cholest-4-en-3-one Oxime
Property | Value/Description | Functional Implication |
---|---|---|
Molecular Formula | C₂₇H₄₅NO | Defines atomic composition and mass |
Oxime Configuration | Stable syn/anti isomers (2:1 ratio) | Influences H-bonding and target interactions |
Deuterated Form (Internal Standard) | Cholest-4-en-3-one-d₇ (C₂₇H₃₇D₇O) | Enables isotopic quantification in assays |
Chromophores | Conjugated enone system (λₘₐₓ ≈ 240–250 nm) | Facilitates UV-based detection |
The stereochemical flexibility of the oxime moiety allows dynamic interactions with biological targets, particularly mitochondrial proteins like VDAC and TSPO [7] [9].
Cholest-4-en-3-one oxime is biosynthetically accessible via precursor cholest-4-en-3-one, itself derived from cholesterol through enzymatic oxidation:
Enzymatic Conversion of Cholesterol
Oxime Formation
Cholest-4-en-3-one reacts with hydroxylamine under mild conditions, yielding the oxime derivative. This stable adduct resists further metabolism in some contexts, enhancing bioavailability [9].
Table 2: Biosynthetic Methods for Cholest-4-en-3-one Production
Method | Catalyst/System | Yield/Advantage | Limitation |
---|---|---|---|
Whole-Cell Biocatalysis | Rhodococcus strains | Natural COD expression | Low interface efficiency |
Purified COD System | Aqueous/organic biphasic | 99.78% purity; scalable for industry | Requires solvent-tolerant enzymes |
Chemical Synthesis | Pyridinium chlorochromate | Direct cholesterol oxidation | Toxic solvents (e.g., benzene) |
Cholest-4-en-3-one vs. Cholest-5-en-3-one
Cholest-4-en-3-one Oxime (Olesoxime) vs. Parent Ketone
Olesoxime, the oxime derivative of cholest-4-en-3-one, exhibits distinct bioactivities:
Table 3: Functional Comparison of Steroidal Derivatives
Compound | Key Structural Feature | Primary Bioactivities | Molecular Targets |
---|---|---|---|
Cholest-4-en-3-one | Δ⁴-3-keto | Hypolipidemic; reduces hepatic cholesterol | Gut microbiota; cholesterol synthases |
Cholest-5-en-3-one | Δ⁵-3-keto | Antidiabetic; lowers triglycerides | Insulin signaling pathways |
Cholest-4-en-3-one oxime (Olesoxime) | C3-oxime | Neuroprotective; BChE reactivator | VDAC, TSPO, BChE active site |
Metabolic Fate
Dietary cholest-4-en-3-one is metabolized by gut microbiota to cholestanol and coprostanol, which accumulate in plasma and liver. These metabolites contribute to cholesterol-lowering effects but lack neuroprotective actions [3].
Concluding Remarks
Cholest-4-en-3-one oxime exemplifies how targeted modifications to steroidal scaffolds unlock unique bioactivities. Its distinct chemical identity—defined by the Δ⁴-3-keto core and oxime group—enables dual roles in metabolic regulation and neuroprotection, setting it apart from precursor ketones and related steroidal derivatives. Future research should explore structure-activity relationships of oxime stereoisomers and engineered side chains.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2